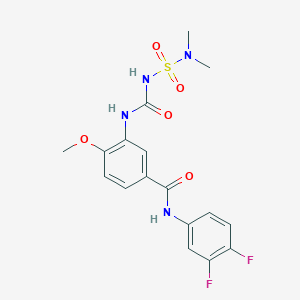

Tri-substituted benzene derivative 1

説明

Contextualization within Modern Organic Chemistry Frameworks

Tri-substituted benzenes are fundamental building blocks in organic synthesis. fiveable.me Their rigid aromatic core provides a stable scaffold upon which complex molecular architectures can be constructed. In medicinal chemistry, the precise arrangement of functional groups on the benzene (B151609) ring is often crucial for biological activity, influencing how a drug molecule interacts with its target protein or enzyme. nih.govsolubilityofthings.com Similarly, in materials science, the substitution pattern governs the electronic and physical properties of molecules used in organic electronics, polymers, and liquid crystals. nih.govacs.org The synthesis of these compounds is a practical application of fundamental principles of chemical reactivity and a driver for the development of new synthetic methods. fiveable.me

Historical Development of Synthetic Approaches to Tri-substituted Benzene Systems

The history of synthesizing substituted benzenes is intrinsically linked to the development of electrophilic aromatic substitution (SEAr) reactions. rsc.orgwikipedia.org First reported in the late 19th century, these reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation, provided the initial toolkit for modifying the benzene ring. rsc.orgic.ac.uk

A critical breakthrough was the understanding of "directing effects," where existing substituents on the ring dictate the position of subsequent substitutions. wikipedia.orgpearson.com Substituents are broadly classified as either ortho, para-directing (e.g., -CH₃, -OH) or meta-directing (e.g., -NO₂, -COOH). pearson.com Synthesizing a specific tri-substituted isomer has therefore historically been a strategic puzzle, requiring a carefully planned sequence of reactions to install the groups in the correct locations. youtube.comlibretexts.org For example, to synthesize a 1,3,5-trisubstituted product, one would typically start with a meta-directing group to guide the next two substitutions. The classical synthesis of 1,3,5-trinitrobenzene (B165232) involves the decarboxylation of 2,4,6-trinitrobenzoic acid, itself a product of sequential nitrations guided by the initial carboxylic acid group. wikipedia.org

Current Research Landscape and Emerging Trends Pertaining to Tri-substituted Benzene Derivative 1

While classical SEAr reactions remain important, modern research focuses on developing more efficient, selective, and sustainable methods. Key trends include:

C–H Activation/Functionalization: This revolutionary approach aims to directly replace a carbon-hydrogen bond on the benzene ring with a new functional group, bypassing the need for pre-functionalized starting materials. wikipedia.orgacs.org This strategy improves atom economy and reduces synthetic steps. acs.org Transition metal catalysts, often based on palladium, rhodium, or iridium, are crucial in this field, enabling the selective functionalization of specific C-H bonds. wikipedia.orgethz.chacs.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Stille reactions, have become powerful tools for creating carbon-carbon bonds. nih.govnih.gov These methods allow for the precise and predictable connection of an aryl halide (a halogen-substituted benzene) with a wide variety of coupling partners, offering a modular approach to complex tri-substituted benzenes. nih.govescholarship.org

Novel Reagents and Catalysts: Research continues to yield new reagents and more efficient catalysts, including those based on earth-abundant metals like iron and copper, to make syntheses more cost-effective and environmentally friendly. acs.orgnih.gov There is also a move towards metal-free reaction conditions where possible. nih.gov

These modern methods provide chemists with unprecedented control over the synthesis of highly functionalized aromatic compounds, opening new avenues for drug discovery and materials science. acs.orgresearchgate.net

Significance of Positional Isomerism in Tri-substituted Benzene Chemistry

For a benzene ring with three identical substituents, three positional isomers are possible: 1,2,3-(vicinal), 1,2,4-(asymmetrical), and 1,3,5-(symmetrical). When the substituents are different, the number of possible isomers increases. Positional isomerism is not a trivial distinction; the spatial arrangement of substituents profoundly alters a molecule's physical and chemical properties. nih.govsolubilityofthings.com

These differences arise from variations in intramolecular forces, symmetry, and electronic effects. For example, the dipole moment of a molecule can change dramatically between isomers, affecting properties like solubility and boiling point. The relative positions of groups also dictate their steric and electronic interactions, which in turn influences their reactivity and their ability to bind to biological targets. acs.org A classic example is the difference in properties between 1,2,4-trichlorobenzene (B33124) and its isomers, where melting point, boiling point, and density are distinct for each arrangement. wikipedia.orgtpsgc-pwgsc.gc.ca In pharmacology, one positional isomer of a drug may be highly effective, while another is inactive or even toxic. nih.govsolubilityofthings.com

The following interactive table provides data for two different, real-world tri-substituted benzene derivatives to illustrate how properties can vary.

| Property | 1,2,4-Trichlorobenzene wikipedia.orgsigmaaldrich.comhoneywell.com | 1,3,5-Trinitrobenzene wikipedia.orgcas.orgsolubilityofthings.com |

| Molecular Formula | C₆H₃Cl₃ | C₆H₃N₃O₆ |

| Molar Mass | 181.44 g/mol | 213.11 g/mol |

| Appearance | Colorless liquid or solid | Pale yellow solid |

| Melting Point | 16-17 °C | 122.5-123.2 °C |

| Boiling Point | 213.5-214 °C | 315 °C |

| Density | 1.454-1.46 g/cm³ | 1.76-1.82 g/cm³ |

| Solubility in Water | Insoluble/Negligible | Poorly soluble |

Compound Index

特性

分子式 |

C17H18F2N4O5S |

|---|---|

分子量 |

428.4 g/mol |

IUPAC名 |

N-(3,4-difluorophenyl)-3-(dimethylsulfamoylcarbamoylamino)-4-methoxybenzamide |

InChI |

InChI=1S/C17H18F2N4O5S/c1-23(2)29(26,27)22-17(25)21-14-8-10(4-7-15(14)28-3)16(24)20-11-5-6-12(18)13(19)9-11/h4-9H,1-3H3,(H,20,24)(H2,21,22,25) |

InChIキー |

VUAXXZRGLYBYPO-UHFFFAOYSA-N |

正規SMILES |

CN(C)S(=O)(=O)NC(=O)NC1=C(C=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)F)OC |

製品の起源 |

United States |

Advanced Synthetic Methodologies for Tri Substituted Benzene Derivative 1

Strategic Retrosynthetic Analysis for Tri-substitution Patterns

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing the target molecule through a series of imaginary reverse reactions, or "disconnections," until readily available starting materials are reached. youtube.comyoutube.com For polysubstituted benzenes, this process is heavily governed by the directing effects of the substituents on the aromatic ring. brainkart.comlibretexts.org

The initial step in the retrosynthesis of a tri-substituted benzene (B151609) is to consider which of the three substituents should be introduced last. youtube.compressbooks.pub This decision is based on the electronic properties of the groups already on the ring. Substituents are broadly classified as either ortho, para-directing or meta-directing.

Reinforcing Effects: When the directing effects of two groups on a disubstituted benzene reinforce each other, the position of the third incoming substituent is relatively easy to predict. libretexts.org For instance, in m-nitrotoluene, both the methyl group (ortho, para-director) and the nitro group (meta-director) direct an incoming electrophile to positions 4 and 6.

Antagonistic Effects: When the directing effects of the existing groups oppose each other, the outcome is controlled by the most powerfully activating group. libretexts.orgyoutube.com For example, in p-methylphenol, the hydroxyl group is a much stronger activating group than the methyl group, and will therefore dictate the position of the incoming electrophile, directing it to the positions ortho to itself.

A crucial aspect of this analysis is the potential to modify functional groups during the synthesis. masterorganicchemistry.com For instance, a nitro group, which is a strong meta-director, can be reduced to an amino group, which is a strong ortho, para-director. masterorganicchemistry.comlibretexts.org This "polarity reversal" allows for substitution patterns that would otherwise be inaccessible. masterorganicchemistry.com Similarly, an alkyl group (ortho, para-director) can be oxidized to a carboxylic acid (meta-director). masterorganicchemistry.com Therefore, the disconnection strategy must consider not only the final substituents but also their synthetic precursors, which may have different directing abilities. pressbooks.pubpressbooks.pub

Once the key disconnections are identified, a synthetic route can be designed as either linear or convergent.

For "Tri-substituted benzene derivative 1," a convergent approach might involve synthesizing a di-substituted benzene fragment and a separate precursor for the third substituent, which are then joined in a final coupling reaction.

Catalytic Approaches to Regioselective and Stereoselective Tri-substitution

Modern organic synthesis heavily relies on catalytic methods to achieve high selectivity and efficiency. For the construction of polysubstituted benzenes, transition metal catalysis, in particular, has provided powerful tools for the regioselective functionalization of aromatic rings. nih.govrsc.org These methods can create specific substitution patterns that are difficult to achieve using classical electrophilic aromatic substitution reactions. researchgate.net

Transition metal catalysts, particularly those based on palladium, rhodium, cobalt, and iridium, have become indispensable for the synthesis of complex aromatic compounds. nih.govnih.govcapes.gov.br These catalysts can operate through various mechanisms to activate the benzene ring towards functionalization, often under mild conditions and with exceptional control over where the new substituent is placed (regiocontrol). researchgate.netnih.gov Two of the most significant strategies in this area are cross-coupling reactions and direct C-H activation.

Cross-coupling reactions are a class of reactions where two fragments are joined together with the aid of a transition metal catalyst, typically palladium. nih.gov These reactions have revolutionized the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. In the context of synthesizing tri-substituted benzenes, a di-substituted benzene bearing a halide or triflate can be coupled with a wide variety of partners to introduce the third substituent.

Below is a table summarizing prominent cross-coupling reactions used in aromatic synthesis.

| Reaction Name | Catalyst (Typical) | Coupling Partners | Bond Formed |

| Suzuki Coupling | Pd(PPh₃)₄, Pd(OAc)₂ | Aryl/Vinyl Halide or Triflate + Organoboron compound (e.g., boronic acid) | C-C |

| Heck Coupling | Pd(OAc)₂, PdCl₂ | Aryl/Vinyl Halide or Triflate + Alkene | C-C (vinyl) |

| Sonogashira Coupling | Pd/Cu co-catalyst | Aryl/Vinyl Halide + Terminal Alkyne | C-C (alkynyl) |

| Buchwald-Hartwig Amination | Pd complexes with specialized phosphine (B1218219) ligands | Aryl/Vinyl Halide or Triflate + Amine (primary or secondary) | C-N |

These reactions are highly valued for their functional group tolerance and their ability to form bonds with high precision, making them ideal for the late-stage functionalization steps in a convergent synthesis.

A more recent and highly atom-economical approach to aromatic functionalization is direct C-H activation (or functionalization). nih.govacs.org This strategy avoids the need to first install a reactive handle (like a halogen) on the aromatic ring. Instead, a transition metal catalyst directly cleaves a C-H bond and replaces the hydrogen with a new functional group. rsc.orgresearchgate.net

Achieving regioselectivity is a major challenge in C-H activation. rsc.org This is often overcome by using a directing group on the substrate. nih.govresearchgate.net The directing group coordinates to the metal catalyst, positioning it in close proximity to a specific C-H bond (usually at the ortho position), which is then selectively cleaved and functionalized. While ortho C-H activation is most common, methods for meta and para functionalization are emerging, further expanding the synthetic utility of this strategy. rsc.orgresearchgate.net

The following table provides conceptual examples of directed C-H functionalization.

| Reaction Type | Directing Group (Example) | Catalyst (Typical) | Process |

| Ortho-Alkylation | Pyridine, Amide | Rh(III), Ru(II) | A C-H bond ortho to the directing group is replaced with an alkyl group from an alkene. |

| Ortho-Arylation | Carboxylic Acid, Triazene | Pd(II) | A C-H bond ortho to the directing group is replaced with an aryl group from an aryl halide or boronic acid. nih.gov |

| Meta-Olefination | Nitrile-containing template | Pd(II) | A C-H bond meta to the directing group is functionalized with an alkene. |

| Ortho-Amination | 2-pyridylsulfonyl | Rh(III) | A C-H bond ortho to the directing group is converted to a C-N bond. |

This approach represents a paradigm shift in synthetic chemistry, offering more efficient and environmentally benign pathways to complex molecules like "this compound" by reducing the number of synthetic steps and minimizing waste. nih.gov

Organocatalytic Strategies for Benzene Annulation

Organocatalysis has emerged as a powerful tool for the synthesis of substituted benzene rings, avoiding the use of metal catalysts. A notable strategy involves the asymmetric functionalization of benzene derivatives through an organocatalytic hetero-Diels–Alder reaction. rsc.orgrsc.org This approach can convert readily available and stable benzene derivatives into complex, three-dimensional structures. rsc.orgrsc.org

One recent development focuses on an organocatalytic asymmetric dearomatizing strategy to access complex stereochemical products from nonactivated arenes. rsc.org This is achieved by utilizing the unique reactivity of in situ generated chiral vinylidene ortho-quinone methides (VQMs). rsc.org In this process, a chiral quinine-derived amide catalyzes a dearomatizing hetero-Diels–Alder reaction with nonactivated arenes. rsc.org Mechanistic studies have confirmed that the formation of a chiral VQM disrupts the aromaticity of the benzene ring, leading to the regioselective conversion into chiral spirocyclic products and chiral oxahelicenes with excellent stereoselectivities. rsc.orgrsc.org This method has shown compatibility with various functional groups, including halogens, alkyl, and ether groups. rsc.org

Biocatalytic Pathways for Selective Derivatization

Biocatalysis offers an elegant and efficient route for the selective functionalization of aromatic compounds, leveraging the high selectivity of enzymes under mild reaction conditions. nih.govwur.nl This is particularly valuable for producing hydroxylated aromatics which can serve as precursors for various fine chemicals. nih.gov

Enzymes such as cytochrome P450 monooxygenases, peroxidases, and dioxygenases are capable of introducing oxygen atoms into aromatic molecules using either dioxygen (O₂) or hydrogen peroxide (H₂O₂) as the oxygen source. nih.gov For instance, directed evolution of heme proteins has enabled new-to-nature enzymatic activities. nih.gov Specifically, engineered P411 enzymes can catalyze the intermolecular benzylic C-H amidation of feedstock aromatic compounds to produce chiral amides with high enantioselectivity (up to >99% ee) and yields (up to 87%). nih.gov This biocatalytic process uses stable hydroxamate esters as nitrene precursors and can be performed at a preparative scale. nih.gov Mechanistic investigations suggest that the reaction proceeds through a stepwise hydrogen atom transfer (HAT)–radical rebound pathway after the rate-determining formation of a nitrene intermediate. nih.gov

The shikimate pathway in microorganisms is another significant biocatalytic route for producing aromatic compounds. nih.gov By engineering microbial cell factories, such as Escherichia coli and Saccharomyces cerevisiae, it is possible to produce desired aromatic molecules from renewable feedstocks, offering an environmentally friendly alternative to traditional chemical synthesis. nih.gov

Asymmetric Catalysis in the Synthesis of Enantiopure this compound Analogues

Asymmetric catalysis is crucial for synthesizing enantiopure compounds, where a chiral catalyst directs a reaction to favor the formation of one enantiomer over the other. This is particularly important in the pharmaceutical industry, where the stereochemistry of a molecule can determine its biological activity. nih.gov

A significant advancement in this area is the palladium-catalyzed enantioselective synthesis of chiral boron-containing nortricyclanes, which can serve as isosteres for meta-disubstituted aromatic rings. nih.gov This method allows for the conversion of hydrocarbon-derived precursors into these chiral structures with high yield and enantioselectivity, providing access to a wide array of functionalized compounds. nih.gov

The success of asymmetric catalysis heavily relies on the design of chiral ligands that coordinate to a metal center and create a chiral environment. nih.gov For a long time, C₂-symmetric ligands were predominant in the field. nih.govresearchgate.net However, more recent research has focused on nonsymmetrical modular ligands, such as P,N-ligands, which have often shown superior performance in various metal-catalyzed reactions. nih.govresearchgate.net

The design of these ligands is often guided by a combination of empirical screening and semi-rational approaches based on mechanistic understanding. nih.gov For example, linked-BINOLs, which are flexible semi-crown ethers, have been successfully applied with various metals (like Ga³⁺, Li⁺, Zn²⁺, In³⁺, La³⁺, and Y³⁺) to create unique chiral environments not achievable with BINOL itself. nih.gov These ligands have proven effective in reactions such as epoxide opening, Michael additions, and direct aldol (B89426) and Mannich-type reactions. nih.gov

The following table presents examples of chiral ligands and their performance in specific asymmetric reactions relevant to the synthesis of complex substituted aromatics.

| Ligand Type | Metal | Reaction Type | Substrate Example | Enantiomeric Excess (ee) | Reference |

| Chiral Phosphoric Acid (CPA) | Gold | para-C(sp²)-H Functionalization | Alkyl Benzene Derivative | 85-94% | nih.govchemrxiv.org |

| Biarylmonophosphine Ligand | Palladium | Enantioselective Ring Closure | Aryl Bromide | High | nih.gov |

| Quinoline-based NNP Ligands | Ruthenium | Asymmetric Hydrogenation | Aromatic Ketone | up to 99.9% | buchler-gmbh.com |

| Linked-BINOL | Lanthanum | Direct Mannich-type Reaction | Hydroxyketone | High | nih.gov |

| PHOX Ligands (P,N-ligands) | Palladium | Allylic Substitution | 1,3-diphenylprop-2-enyl-1-acetate | 90-94% | researchgate.net |

This table is generated based on data from multiple sources to illustrate the effectiveness of different chiral ligands.

Enantioselective hydrogenation is a highly atom-economical strategy for producing chiral compounds from prochiral precursors with unsaturated double bonds (C=C, C=N, C=O). buchler-gmbh.com This method is widely used in the large-scale production of pharmaceuticals and agrochemicals. buchler-gmbh.com The choice of chiral catalyst and ligand is critical for achieving high catalytic activity and stereoselectivity. buchler-gmbh.com For instance, cinchona alkaloid-based NNP ligands have been used with ruthenium complexes for the asymmetric hydrogenation of aromatic ketones, yielding valuable chiral alcohols with exceptionally high enantiomeric excess (up to 99.9% ee). buchler-gmbh.com

Enantioselective functionalization of C-H bonds is another powerful technique. A cooperative catalysis system using gold and a chiral phosphoric acid (CPA) has been developed for the asymmetric para-C(sp²)-H bond functionalization of alkyl benzene derivatives. nih.govchemrxiv.org This protocol is noted for its mild conditions, high efficiency, and high chemo-, site-, and enantioselectivity, producing synthetically useful chiral 1,1-diaryl motifs. nih.govchemrxiv.org

Flow Chemistry and Continuous Synthesis of this compound

Flow chemistry, utilizing microreactors, offers significant advantages over traditional batch processing, including enhanced control over reaction conditions, improved heat and mass transfer, increased safety, and easier scalability. mdpi.comacs.org These benefits make it an attractive technology for the synthesis of fine chemicals and pharmaceutical intermediates. mdpi.com

Continuous flow processing has been successfully applied to various photochemical reactions. For example, a protocol for synthesizing substituted benzotriazin-4(3H)-ones from acyclic aryl triazine precursors was developed using a continuous flow reactor. nih.govacs.org This method employs violet light (420 nm) and achieves excellent yields in a short residence time of just 10 minutes without the need for additives or photocatalysts. nih.govacs.org Similarly, a direct photochemical conversion of alkynylated chalcones to substituted benzo[b]fluorenes was enabled by a high-power UV-A LED in a continuous flow system, reducing the reaction time to five minutes. acs.org

Microreactors provide a platform for rapid reaction optimization due to the precise control they offer over parameters like temperature, pressure, and residence time. mdpi.com This allows for the exploration of "Novel Process Windows," such as using high temperatures and pressures to circumvent the need for hazardous reagents. researchgate.net For instance, in the synthesis of benzobisimidazoles, a packed bed reactor accelerated a biphasic aromatic nitration from 3 hours to 2 minutes, and high pressure and temperature (over 170 °C) allowed the substitution of ammonia (B1221849) gas with less toxic aqueous ammonia. researchgate.net

The optimization process can be further enhanced by computational methods. mdpi.com A multi-level reactor design methodology can be used to derive optimal feed concentrations, enzyme ratios, and amounts of immobilized enzymes in biocatalytic microreactors. mdpi.com This systematic design approach, based on underlying physical and chemical processes, is a powerful tool for developing efficient chemical reactors. mdpi.com

The following table summarizes the optimization of a photochemical reaction in a continuous flow microreactor.

| Parameter | Initial Condition | Optimized Condition | Outcome | Reference |

| Light Source | 365 nm LED | 420 nm LED | Improved yield and selectivity | nih.govacs.org |

| Residence Time | - | 10 minutes | 75-97% yield | acs.org |

| Flow Rate | 1 mL/min | 2 mL/min | Reduced residence time to 5 mins | nih.govacs.org |

| Scale | 0.3 mmol | 0.91 mmol | Demonstrated scalability with 88% isolated yield | nih.govacs.org |

This table illustrates the optimization of reaction parameters for the synthesis of benzotriazin-4(3H)-ones in a continuous flow system, based on cited research.

Telescoped Synthesis for Multi-step Processes

In the quest for more efficient and economical chemical production, telescoped synthesis, often integrated with continuous flow technology, represents a significant advancement. nih.gov This methodology involves combining multiple synthetic steps into a single, continuous process without isolating and purifying intermediates. nih.govacs.org For a multi-step synthesis, such as that required for this compound, this approach offers substantial benefits over traditional batch processing.

The primary advantages of telescoped synthesis include a dramatic reduction in solvent usage, energy consumption, and waste generation, as laborious workup and purification steps for each intermediate are eliminated. nih.gov This method also significantly shortens production times. nih.gov By maintaining a continuous flow, reaction parameters like temperature, pressure, and residence time can be precisely controlled, leading to improved yields, selectivity, and safety, particularly when handling exothermic or hazardous reactions. acs.org

Table 1: Comparison of Batch vs. Telescoped Synthesis for a Hypothetical 3-Step Process

| Parameter | Traditional Batch Synthesis | Telescoped Flow Synthesis |

|---|---|---|

| Processing Time | Days (including workups) | Hours to Minutes |

| Solvent Consumption | High (multiple extractions/purifications) | Significantly Reduced |

| Waste Generation | High (from multiple workups) | Minimized |

| Intermediate Isolation | Required after each step | Eliminated |

| Process Control | Limited (potential for hotspots) | Precise and Uniform |

| Scalability | Often challenging | Streamlined |

Photochemical and Electrochemical Synthesis Routes for Tri-substituted Benzenes

Photochemical and electrochemical methods provide alternative energy sources to drive chemical reactions, often enabling unique transformations that are difficult to achieve through conventional thermal methods. These techniques are increasingly explored for the synthesis of substituted aromatic compounds.

Photochemical synthesis utilizes light to activate molecules, promoting them to excited states with distinct reactivity. This approach can facilitate a range of reactions, including substitutions, additions, and cyclizations on benzene rings. rsc.orgnih.gov For example, the irradiation of substituted benzenes with aliphatic amines can lead to both substitution and addition products, with the reaction pathway dependent on the specific substituents on the aromatic ring. rsc.org Photoredox catalysis, using visible light and a photocatalyst, has emerged as a powerful tool for radical-based annulation processes to construct complex aromatic systems regioselectively. acs.org Continuous flow photochemistry offers enhanced control over irradiation and reaction time, often leading to cleaner reactions and enabling scalability. nih.govacs.org A method for the photochlorination of aromatic compounds to prepare trichloromethyl-substituted benzenes has also been developed, highlighting the industrial potential of these routes. google.com

Electrochemical synthesis uses electrical current to drive oxidation and reduction reactions. This method offers high levels of control by tuning the electrode potential. In the context of tri-substituted benzenes, electrochemical methods can be used for various transformations. For example, the electrochemical properties of complex molecules like triferrocenyl-substituted 1,3,5-triphenylbenzene (B1329565) have been studied using techniques like cyclic voltammetry, which provides insight into their electronic structure and potential for applications in materials science. rsc.org Electrosynthesis can offer a green alternative to conventional reagents for redox reactions, minimizing waste.

Table 2: Examples of Photochemical and Electrochemical Reactions for Benzene Derivatives

| Reaction Type | Method | Description | Potential Application for Tri-substituted Benzenes |

|---|---|---|---|

| Photo-substitution | Photochemistry | Direct substitution of a group on the benzene ring with another functional group under UV irradiation. rsc.org | Introduction of amine or other functional groups. |

| Photo-chlorination | Photochemistry | Radical chlorination of side chains on an aromatic ring using light and gaseous chlorine. google.com | Functionalization of alkyl-substituted benzenes. |

| Photoredox Catalysis | Photochemistry | Visible-light-induced radical cyclization to form fused aromatic rings. acs.org | Construction of complex polycyclic aromatic structures. |

| Redox Reactions | Electrochemistry | Controlled oxidation or reduction of functional groups on the benzene ring. | Conversion of nitro groups to amines or oxidation of alkyl side chains. |

Green Chemistry Principles in Synthetic Route Design

The design of synthetic routes for molecules like this compound is increasingly guided by the principles of green chemistry. chemistryjournals.net This philosophy aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. skpharmteco.comnih.gov Adopting these principles is not only environmentally responsible but can also lead to more efficient and economically viable processes. chemistryjournals.net

Atom Economy and Reaction Efficiency

A central tenet of green chemistry is maximizing the efficiency of a chemical transformation. acs.orgAtom economy , a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.comrsc.org It provides a theoretical measure of how little waste a reaction produces. researchgate.net

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Reactions with high atom economy, such as additions and rearrangements, are inherently "greener" as they minimize the formation of byproducts. buecher.deresearchgate.net In contrast, substitution and elimination reactions are less atom-economical by nature. rsc.org

While atom economy is a useful theoretical metric, reaction mass efficiency (RME) provides a more practical measure by accounting for reaction yield, stoichiometry, and solvent usage. buecher.deresearchgate.net It offers a more robust assessment of the "greenness" of a process as it is actually performed. When designing a synthesis for this compound, choosing reactions with inherently high atom economy and optimizing conditions to maximize RME are crucial steps toward a more sustainable process. buecher.de

Table 3: Atom Economy of Common Reaction Types

| Reaction Type | General Equation | Typical Atom Economy | Waste Generation |

|---|---|---|---|

| Addition | A + B → C | 100% | None (in theory) |

| Rearrangement | A → B | 100% | None |

| Substitution | A-B + C → A-C + B | < 100% | Stoichiometric byproduct (B) |

| Elimination | A → B + C | < 100% | Stoichiometric byproduct (C) |

Solvent Minimization and Alternative Media (e.g., Water, Ionic Liquids, Supercritical CO2)

Traditional organic synthesis often relies heavily on volatile organic compounds (VOCs) as solvents, which contribute significantly to chemical waste and pose environmental and health risks. chemistryjournals.net A key principle of green chemistry is the minimization or replacement of these hazardous solvents with safer alternatives. buecher.de

For the synthesis of this compound, several strategies can be employed:

Water: As a solvent, water is non-toxic, non-flammable, and inexpensive. While many organic compounds have low solubility in water, the use of phase-transfer catalysts or the development of water-soluble catalyst systems can overcome this limitation.

Supercritical CO2: Above its critical temperature and pressure, carbon dioxide becomes a supercritical fluid, exhibiting properties of both a liquid and a gas. It is a non-toxic, non-flammable, and inexpensive solvent from which solutes can be easily recovered by simple depressurization.

Solvent-Free Reactions: Conducting reactions in the absence of a solvent (neat conditions) is the ideal scenario, completely eliminating solvent-related waste. This is often achievable in solid-state reactions or with liquid reactants.

The selection of an appropriate solvent or the elimination of solvents altogether can drastically reduce the environmental impact of a synthetic process. researchgate.net

Table 4: Comparison of Conventional and Green Solvents

| Solvent Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Conventional (VOCs) | Toluene, Dichloromethane, THF | High solvency for many organic compounds | Volatile, often toxic and flammable, environmental impact |

| Water | H₂O | Non-toxic, non-flammable, cheap, sustainable | Poor solvency for non-polar compounds, high energy for removal |

| Ionic Liquids | [bmim][OAc] | Non-volatile, recyclable, tunable properties nih.gov | Can be expensive, potential toxicity, high viscosity |

| Supercritical Fluids | scCO₂ | Non-toxic, easy product separation | Requires high-pressure equipment |

Development of Recyclable Catalytic Systems

Catalysis is a cornerstone of green chemistry because catalytic reagents are, by definition, not consumed in the reaction and can facilitate transformations with high efficiency and selectivity, thereby reducing waste. chemistryjournals.netacs.org The development of recyclable catalytic systems is particularly important for making chemical processes more sustainable and cost-effective, especially when using expensive or precious metal catalysts. rsc.org

Recyclable catalysts can be broadly categorized as:

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). They can be easily separated from the reaction mixture by simple filtration and reused, minimizing product contamination and catalyst loss. Examples include metals supported on silica, alumina, or polymer networks. buecher.dersc.org

Homogeneous Catalysts: While often exhibiting higher activity and selectivity, homogeneous catalysts are in the same phase as the reactants, making them difficult to separate. Green chemistry innovations focus on "heterogenizing" these catalysts by anchoring them to solid supports or using specialized solvent systems (like ionic liquids) that allow for easy separation and recycling of the catalyst phase. rsc.org

Elucidation of Reaction Mechanisms and Kinetics Involving Tri Substituted Benzene Derivative 1

Mechanistic Investigations of Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a cornerstone of benzene (B151609) chemistry. The rate and orientation of these reactions on "Tri-substituted benzene derivative 1" are a direct consequence of the interplay between the activating and deactivating effects of its substituents.

The hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups are powerful activating groups and are ortho, para-directing due to their ability to donate electron density to the benzene ring through resonance. Conversely, the nitro (-NO2) group is a strong deactivating group and is meta-directing due to its electron-withdrawing nature, both through induction and resonance.

In "this compound," the directing effects of the substituents are as follows:

-OH group (at C1): Directs incoming electrophiles to positions 2, 4, and 6. Position 2 is blocked by the nitro group, and position 4 is blocked by the methoxy group. Therefore, it primarily directs to position 6.

-NO2 group (at C2): Directs incoming electrophiles to positions 4 and 6. Position 4 is blocked by the methoxy group. It reinforces the direction to position 6.

-OCH3 group (at C4): Directs incoming electrophiles to positions 3 and 5.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of "this compound"

| Position of Attack | Directing Influence | Predicted Outcome |

| 3 | Directed by -OCH3 | Favorable |

| 5 | Directed by -OCH3 | Favorable |

| 6 | Directed by -OH and -NO2 | Favorable, potentially sterically hindered |

The mechanism of electrophilic aromatic substitution proceeds through a two-step process involving the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The stability of this intermediate is a key factor in determining the reaction rate and regioselectivity.

For "this compound," attack at each of the possible positions (3, 5, and 6) leads to the formation of different sigma complexes. The stability of these complexes is enhanced by the delocalization of the positive charge onto the electron-donating -OH and -OCH3 groups.

Attack at C3: The positive charge can be delocalized onto the adjacent methoxy group at C4, leading to a particularly stable resonance contributor.

Attack at C5: The positive charge can be delocalized onto the adjacent methoxy group at C4 and the hydroxyl group at C1.

Attack at C6: The positive charge can be delocalized onto the adjacent hydroxyl group at C1.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is less common for benzene derivatives unless the ring is activated by strong electron-withdrawing groups. The presence of the nitro group in "this compound" makes it a candidate for such reactions.

The SNAr mechanism typically requires three features: a good leaving group, a strong nucleophile, and the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In "this compound," the nitro group at C2 can act as a powerful activating group. If a suitable leaving group (e.g., a halide) were present at the ortho (C1 or C3) or para (C5) positions relative to the nitro group, SNAr could occur.

The mechanism proceeds via the formation of a negatively charged intermediate called a Meisenheimer complex. The stability of this complex is crucial for the reaction to proceed. The electron-withdrawing nitro group helps to stabilize the negative charge through resonance.

Table 2: Potential for SNAr at Various Positions in a Halogenated Analog of "this compound"

| Position of Leaving Group (X) | Activation by -NO2 | Predicted Reactivity |

| 1 | ortho | Activated |

| 3 | ortho | Activated |

| 5 | para | Activated |

| 6 | meta | Not Activated |

In the absence of strong activating groups for the SNAr mechanism, nucleophilic substitution on an aryl halide can sometimes proceed through a benzyne (B1209423) intermediate. This elimination-addition mechanism typically occurs under very strong basic conditions (e.g., sodium amide).

For a halogenated analog of "this compound," the formation of a benzyne intermediate would involve the elimination of HX from adjacent carbon atoms. The regioselectivity of the subsequent nucleophilic addition to the benzyne would be influenced by the electronic effects of the remaining substituents. The electron-withdrawing nitro group would direct the incoming nucleophile to the position that places the resulting negative charge further from it. The electron-donating groups would have the opposite effect.

Radical Reactions and Their Propagation Mechanisms on Tri-substituted Benzene Cores

Radical reactions involving benzene rings are less common than electrophilic or nucleophilic substitutions but can be initiated under specific conditions, such as high temperatures or the presence of radical initiators. The substituents on "this compound" would influence the stability of any radical intermediates formed.

The propagation mechanism of a radical reaction on the benzene core would likely involve the addition of a radical to the aromatic ring, forming a resonance-stabilized radical intermediate. The substituents would play a role in stabilizing this intermediate. For instance, both electron-donating and electron-withdrawing groups can stabilize a radical through resonance. The subsequent steps would depend on the specific reaction conditions and the nature of the radical species involved. A common pathway is the abstraction of a hydrogen atom to restore aromaticity.

Pericyclic Reactions and Their Application in Tri-substituted Benzene Synthesis

Pericyclic reactions, which proceed through a concerted, cyclic transition state, offer powerful and stereospecific routes for the synthesis of complex cyclic systems, including substituted benzene rings. wikipedia.orgwikipedia.org The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example and has been widely applied in constructing six-membered rings, which can be precursors to or directly form aromatic systems. wikipedia.orgbyjus.com

In the context of synthesizing tri-substituted benzene derivatives like This compound , a common strategy involves the reaction of a substituted diene with a substituted alkyne (a dienophile). oregonstate.edu This cycloaddition, often followed by an elimination or oxidation step, can provide regiochemical control over the final substitution pattern. For instance, the reaction of a 1,3-disubstituted diene with a monosubstituted alkyne can, in principle, yield a specific 1,2,4- or 1,2,5-trisubstituted benzene derivative. The regioselectivity is governed by the electronic nature of the substituents on both the diene and the dienophile. libretexts.org

Key characteristics of the Diels-Alder reaction relevant to this synthesis include:

Concerted Mechanism: All bond-forming and bond-breaking events occur in a single step through a cyclic transition state. byjus.com

Stereospecificity: The stereochemistry of the dienophile is retained in the product, a feature that confirms the concerted nature of the mechanism. libretexts.org

Electronic Effects: The reaction is generally fastest when the diene possesses electron-donating groups and the dienophile has electron-withdrawing groups. libretexts.org

Another approach is the transition metal-catalyzed [2+2+2] cycloaddition of three alkyne components. While highly efficient for creating polysubstituted benzenes, controlling the chemoselectivity to combine three different alkynes into a single desired tri-substituted product can be challenging, often leading to mixtures. nih.gov Strategies to overcome this, such as tethering two of the alkyne units, have been developed to improve the synthesis of specific isomers. nih.gov

The hexadehydro Diels-Alder reaction represents another variant, where diynes and alkynes react to form a benzyne intermediate, which can then be trapped to yield highly functionalized aromatic rings in a single step. wikipedia.org These pericyclic strategies provide a versatile toolbox for the targeted synthesis of molecules like This compound , allowing for the precise installation of substituents.

Kinetic Studies of this compound Transformations

Kinetic studies are fundamental to understanding the reaction mechanisms, rates, and factors influencing the transformations of This compound . Such studies typically focus on common reactions like electrophilic aromatic substitution (EAS), where a substituent on the benzene ring is replaced by an electrophile.

The rate of a chemical reaction is described by a rate law, an equation that relates the reaction rate to the concentrations of the reactants. For many electrophilic aromatic substitution reactions, a two-step mechanism is proposed. msu.edu The first step, which is the slow, rate-determining step, involves the attack of the electrophile on the aromatic ring to form a positively charged intermediate known as an arenium ion or sigma complex. msu.edulongdom.org The second, faster step is the removal of a proton from this intermediate to restore aromaticity. msu.edu

Rate = k[this compound][Electrophile]

For example, in the nitration of substituted benzenes, the rate is dependent on the concentration of both the aromatic compound and the nitrating agent. libretexts.org The relative rates of nitration can be significantly influenced by the existing substituents on the benzene ring. Activating groups increase the rate compared to benzene, while deactivating groups decrease it. msu.edulibretexts.org

| Reaction Type | Reactants | Typical Rate Law | Overall Order | Reference |

| Nitration | This compound, HNO₃/H₂SO₄ | Rate = k[Derivative 1][NO₂⁺] | 2 | libretexts.org |

| Bromination | This compound, Br₂, FeBr₃ | Rate = k[Derivative 1][Br₂] | 2 | msu.edu |

| Friedel-Crafts Acylation | This compound, Acyl Halide, AlCl₃ | Rate = k[Derivative 1][Acyl Halide-AlCl₃ complex] | 2 | utexas.edu |

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a critical parameter obtained from kinetic studies. fossee.in It represents the energy barrier that must be overcome for reactants to transform into products. A higher activation energy corresponds to a slower reaction rate. Activation energy can be determined experimentally by measuring the rate constant 'k' at different temperatures and applying the Arrhenius equation.

Computational quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for analyzing the transition state (TS) of a reaction. fossee.innih.gov The transition state is a transient, high-energy configuration along the reaction coordinate. fossee.in For the electrophilic substitution of This compound , computational models can calculate the geometry and energy of the transition state leading to the sigma-complex intermediate. These calculations provide insights into the electronic and steric effects of the substituents on the stability of the transition state.

For instance, electron-donating groups on the benzene ring stabilize the positively charged transition state, lowering the activation energy and increasing the reaction rate. libretexts.org Conversely, electron-withdrawing groups destabilize the transition state, increasing the activation energy and slowing the reaction. libretexts.org Computational analysis can also map the entire potential energy surface of a reaction, identifying intermediates and transition states, and can be used to perform Intrinsic Reaction Coordinate (IRC) calculations to confirm that a located transition state connects the reactants and products (or intermediates). rsc.orgresearchgate.net

| Transformation of Derivative 1 | Method | Key Findings | Reference |

| Electrophilic Nitration | Arrhenius Plot (Experimental) | Determination of activation energy (Ea) based on temperature-dependent rate constants. | fossee.in |

| Halogenation | DFT Calculations (Computational) | Calculation of transition state energy; prediction of regioselectivity based on the relative stabilities of sigma-complex intermediates. | nih.gov |

| SNAr Reaction | Computational Modeling | Analysis of potential energy surfaces to distinguish between stepwise and concerted mechanisms; characterization of Meisenheimer intermediates. | researchgate.net |

Influence of Solvent Effects and Medium Polarity on Reactivity and Selectivity

The choice of solvent can profoundly impact the rate and selectivity of organic reactions, including transformations involving This compound . weebly.com Solvent effects arise from the differential solvation of reactants, transition states, and products. The polarity of the solvent is a particularly crucial factor. quora.com

In electrophilic aromatic substitution, the transition state leading to the arenium ion intermediate is highly polar and charged. Increasing the polarity of the solvent can stabilize this charged transition state more than the neutral reactants, thereby lowering the activation energy and accelerating the reaction rate. quora.comyoutube.com For example, the chlorination of benzene is observed to be slower in non-polar solvents. quora.com

However, the specific influence of the solvent is complex and depends on the reaction mechanism. dalalinstitute.com In nucleophilic aromatic substitution (SNAr) reactions, which may also involve This compound (if it bears suitable leaving groups and activating groups), solvent polarity again plays a key role. Polar aprotic solvents like DMSO are often used for SNAr reactions. These solvents are effective at solvating cations but less so for anions. In the case of an anionic nucleophile, this leaves the nucleophile "bare" and highly reactive. Furthermore, the stabilization of the charged Meisenheimer intermediate is critical. nih.gov

Solvent molecules can also participate directly in the reaction mechanism. For example, protic solvents can stabilize reactants or intermediates through hydrogen bonding. Hydrogen-bonding interactions from the solvent can stabilize the reactant aniline (B41778) more than the activated complex in certain SNAr reactions, decreasing the reaction rate. nih.gov Conversely, a solvent acting as a hydrogen bond acceptor can stabilize the positively charged activated complex, accelerating the reaction. nih.gov

The effect of solvent polarity on reaction rate is summarized below:

| Reaction Type | Nature of Reactants & TS | Effect of Increasing Solvent Polarity | Rationale | Reference |

| SₙAr (e.g., with anionic nucleophile) | Neutral substrate, charged TS | Rate increases | Stabilizes the charged Meisenheimer complex more than the reactants. | nih.gov |

| SₑAr (e.g., nitration) | Neutral reactants, charged TS | Rate increases | Stabilizes the charged arenium ion transition state. | quora.com |

| Sₙ1-type (side-chain reaction) | Neutral reactant, charged intermediate | Rate increases | Stabilizes the carbocation intermediate. | youtube.com |

| Sₙ2-type (side-chain reaction) | Charged nucleophile, dispersed charge in TS | Rate decreases | Stabilizes the charged nucleophile reactant more than the transition state, increasing Ea. | youtube.com |

Advanced Structural Characterization and Spectroscopic Analysis of Tri Substituted Benzene Derivative 1 and Its Derivatives

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the characterization of "Tri-substituted benzene (B151609) derivative 1". nih.gov It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the precise molecular weight. nih.govresearchgate.net This accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

The data obtained from HRMS can be used to confidently propose the elemental formula of the derivative. pittcon.org For instance, the high-resolution mass spectrum of a hypothetical "Tri-substituted benzene derivative 1" might yield a molecular ion peak at an exact m/z value that corresponds to a unique combination of carbon, hydrogen, and other constituent atoms, thereby confirming its elemental composition.

Table 1: Illustrative HRMS Data for a Hypothetical this compound

| Parameter | Value |

| Measured m/z | 250.1045 |

| Calculated m/z (for C₁₂H₁₄N₂O₃) | 250.1004 |

| Mass Accuracy (ppm) | 16.4 |

| Proposed Elemental Formula | C₁₂H₁₄N₂O₃ |

This table presents hypothetical data for illustrative purposes.

Tandem mass spectrometry (MS/MS) is a powerful technique used to gain detailed structural information about "this compound". nih.govrsc.org In an MS/MS experiment, the molecular ion of the derivative is isolated and then fragmented through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to piece together the molecule's structure. researchgate.net

The fragmentation pattern is characteristic of the compound's structure, providing insights into the nature and position of the substituents on the benzene ring. rsc.orgnih.gov For example, the loss of a specific neutral fragment can indicate the presence of a particular functional group. By analyzing the m/z values of the fragment ions, the connectivity of the different parts of the molecule can be deduced. pittcon.orgnih.gov

Table 2: Hypothetical MS/MS Fragmentation Data for a this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Structural Interpretation |

| 250.1 | 205.1 | 45.0 | Loss of an ethoxy group (-OCH₂CH₃) |

| 250.1 | 177.1 | 73.0 | Loss of a carboxyl group (-COOH) and an ethyl group (-CH₂CH₃) |

| 205.1 | 177.1 | 28.0 | Loss of carbon monoxide (-CO) from a phenolic ether |

This table presents hypothetical data for illustrative purposes.

The analysis of the isotopic pattern in a mass spectrum provides an additional layer of confirmation for the elemental composition of "this compound". acs.orgnih.gov Most elements exist as a mixture of isotopes, each with a specific natural abundance. khanacademy.org These isotopes result in a characteristic pattern of peaks in the mass spectrum for any given molecule. nih.gov

By comparing the experimentally observed isotopic pattern with theoretically calculated patterns for different elemental formulas, the correct composition can be confidently assigned. acs.orgnih.gov This method is particularly useful for confirming the presence and number of elements like chlorine and bromine, which have very distinct isotopic signatures. nih.gov

Table 3: Example of Isotopic Pattern Analysis for a Compound Containing One Bromine Atom

| Ion | Relative Abundance (%) |

| [M]⁺ | 100 |

| [M+2]⁺ | 97.3 |

This table illustrates the expected isotopic pattern for a molecule containing one bromine atom, reflecting the natural abundances of ⁷⁹Br and ⁸¹Br.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the complete structural elucidation of "this compound" in solution. researchgate.netias.ac.in While one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the chemical environment of the protons and carbons, advanced techniques are necessary to resolve complex structures. ias.ac.inacs.org

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity of atoms and the stereochemistry of "this compound". researchgate.netslideshare.net These experiments correlate signals from different nuclei, providing a detailed map of the molecule's structure. youtube.comepfl.ch

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu This helps to establish the spin systems within the molecule, for example, the arrangement of protons on the benzene ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the signals of protons directly attached to carbon atoms. sdsu.edu It provides a direct link between the ¹H and ¹³C NMR spectra, allowing for the assignment of carbon signals based on their attached protons. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. youtube.comepfl.ch

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, even if they are not directly bonded. researchgate.net This information is vital for determining the stereochemistry and conformation of the molecule. slideshare.net

Table 4: Illustrative 2D NMR Correlations for a Hypothetical Tri-substituted Benzene Derivative

| 2D NMR Experiment | Correlation Observed | Structural Information Deduced |

| COSY | Proton A is coupled to Proton B. | Protons A and B are on adjacent carbons in the benzene ring. |

| HSQC | Proton C is directly attached to Carbon X. | Assignment of the chemical shift of Carbon X. |

| HMBC | Proton D shows a correlation to Carbon Y (3 bonds away). | Establishes connectivity between the substituent containing Proton D and the benzene ring at the position of Carbon Y. |

| NOESY | Proton E on one substituent is close in space to Proton F on another substituent. | Provides information about the preferred conformation of the molecule. |

This table presents hypothetical data for illustrative purposes.

For "this compound" that exists in a crystalline form, solid-state NMR (ssNMR) provides valuable information about its structure and dynamics in the solid state. acs.orgwikipedia.org Unlike solution NMR, ssNMR can analyze powdered materials and provide details about the crystalline packing and the presence of different polymorphic forms. europeanpharmaceuticalreview.combruker.com Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. wikipedia.org ssNMR can be used to determine the number of crystallographically inequivalent molecules in the unit cell and to study intermolecular interactions like hydrogen bonding. acs.orgnih.gov

If "this compound" is chiral, meaning it can exist as non-superimposable mirror images (enantiomers), chiral NMR spectroscopy is employed to determine the enantiomeric excess (ee). nih.govnih.gov This is achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). researchgate.netresearchgate.net These agents interact differently with the two enantiomers, causing their NMR signals to become distinct. open.ac.uk The integration of these separated signals allows for the quantification of the relative amounts of each enantiomer, thus determining the enantiomeric purity of the sample. researchgate.net

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of "this compound" in the solid state. By analyzing the diffraction pattern of X-rays passed through a single crystal of the compound, a detailed electron density map can be generated. This map allows for the precise determination of atomic positions, bond lengths, and bond angles, providing unequivocal proof of the compound's connectivity and conformation.

For derivatives that are chiral, this technique is indispensable for assigning the absolute stereochemistry of stereogenic centers. The resulting crystal structure serves as a foundational reference for understanding the molecule's physical and chemical properties. For instance, in a series of 1,3,5-trisubstituted 2,4,6-triethylbenzene derivatives, X-ray analysis revealed how different halogen substitutions on phenoxy side-arms influence the molecular conformation and subsequent intermolecular interactions. rsc.org

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 4.136 |

| b (Å) | 13.916 |

| c (Å) | 17.194 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 989.6 |

| Z | 4 |

Table 1: Hypothetical X-ray crystallographic data for a crystal of this compound. Data is analogous to that of similar aromatic compounds. nih.govresearchgate.net

Crystal engineering focuses on understanding and controlling the assembly of molecules into crystalline solids. For "this compound," this involves the study of non-covalent interactions such as hydrogen bonds, halogen bonds, and π–π stacking, which dictate the final supramolecular architecture. rsc.orgacs.org The arrangement of substituents on the benzene ring significantly influences these interactions.

For example, studies on 1,3,5-trisubstituted benzene-1,3,5-tricarboxamides show they self-assemble in water to form one-dimensional fibers, driven by a combination of hydrogen bonding and π-π stacking. acs.org Similarly, the introduction of nitro groups into a benzene ring can lead to the formation of strong C–H⋯O intermolecular hydrogen bonds and stacking interactions, which become the primary structure-directing forces. rsc.org In the crystal lattice of derivatives, molecules may form dimers or extended networks. For example, some 1,3,5-trisubstituted 2,4,6-triethylbenzene derivatives form dimers held together by C–H⋯O and C–H⋯π interactions, which then associate through halogen bonds to create a three-dimensional network. rsc.org These supramolecular assemblies are critical as they can influence the material's bulk properties, such as solubility and thermal stability.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the conformational landscape of "this compound." These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies.

FT-IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light. The resulting spectra provide a unique "fingerprint" for the molecule. For aromatic compounds, key vibrational modes include:

C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region. libretexts.org

C=C in-ring stretching: Occur in the 1600-1400 cm⁻¹ range. libretexts.org

C-H out-of-plane bending (wagging): Found between 900-675 cm⁻¹, the exact position of these bands is highly diagnostic of the substitution pattern on the benzene ring. libretexts.orgoregonstate.edu For example, 1,2,3-trisubstituted benzenes show characteristic absorptions in the 781-763 cm⁻¹ range, while 1,3,5-trisubstituted benzenes absorb between 862-813 cm⁻¹. oregonstate.edu

By comparing the experimental spectra of "this compound" with established correlation charts and computational models, a detailed assignment of vibrational modes can be achieved. acs.orgnih.gov This analysis confirms the presence of expected functional groups and provides evidence for the specific substitution pattern.

| Wavenumber (cm⁻¹) | Vibrational Assignment | Technique |

| ~3080 | Aromatic C-H Stretch | FT-IR, Raman |

| ~1605 | Aromatic C=C Stretch | FT-IR, Raman |

| ~1475 | Aromatic C=C Stretch | FT-IR, Raman |

| ~1040 | In-plane C-H Bend | FT-IR, Raman |

| ~780 | Out-of-plane C-H Bend (Adjacent H's) | FT-IR, Raman |

| ~700 | Ring Deformation | FT-IR, Raman |

Table 2: Representative FT-IR and Raman vibrational frequencies for a generic 1,2,3-trisubstituted benzene derivative. libretexts.orgoregonstate.edunih.gov

Chiroptical Spectroscopy (CD, ORD) for Chirality Determination and Conformational Dynamics

For derivatives of "this compound" that are chiral, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential. jasco-global.com Chirality in these systems can arise from factors like the presence of chiral substituents or from hindered rotation about a single bond, leading to stable atropisomers. rsc.orgnih.gov

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light as a function of wavelength. An optically active molecule will exhibit a characteristic CD spectrum, with positive or negative peaks (known as Cotton effects) in the regions of its UV-Vis absorptions. The sign and intensity of these Cotton effects are exquisitely sensitive to the molecule's three-dimensional structure. By comparing experimental CD spectra with those predicted by quantum mechanical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT), the absolute configuration of a chiral derivative can be confidently assigned. rsc.org

ORD spectroscopy measures the change in the angle of optical rotation as a function of wavelength. kud.ac.in While closely related to CD, ORD can provide information even in spectral regions where the molecule does not absorb light. jasco-global.com Both techniques are powerful for studying conformational changes in solution, as alterations in the molecule's geometry often lead to significant changes in the chiroptical response.

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Type of Transition |

| 280 | -15,000 | n → π |

| 254 | +30,000 | π → π |

| 230 | +25,000 | π → π* |

Table 3: Hypothetical Circular Dichroism data for a chiral derivative of this compound, illustrating positive and negative Cotton effects. rsc.org

Electron Paramagnetic Resonance (EPR) for Radical Intermediates in Reactions

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique uniquely capable of detecting and characterizing species with unpaired electrons, such as free radicals. uky.edu In the context of "this compound," EPR is invaluable for studying reaction mechanisms that may involve the formation of transient radical intermediates.

Many chemical reactions, including oxidation, reduction, and photolytic processes, can generate radical species. These intermediates are often highly reactive and short-lived. acs.org EPR spectroscopy can directly detect these paramagnetic species. The spectrum provides key information through its g-value and hyperfine coupling constants. The g-value is characteristic of the electronic environment of the unpaired electron, while hyperfine coupling arises from the interaction of the electron spin with the magnetic moments of nearby nuclei (e.g., ¹H, ¹³C, ¹⁴N). u-tokyo.ac.jplibretexts.org

The hyperfine splitting pattern reveals the number and type of interacting nuclei, and the magnitude of the coupling constants provides a map of the unpaired electron's density distribution across the molecule. uky.edu Due to the transient nature of many radicals, spin trapping agents like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) are often used. These agents react with the short-lived radical to form a more stable radical adduct, which can accumulate to concentrations detectable by EPR. nih.govacs.org

| Radical Species | g-value | Hyperfine Coupling Constant (a) | Interacting Nucleus |

| Benzene Radical Anion | 2.0028 | aH = 3.75 G | 6 equivalent ¹H |

| DMPO-Aryl Adduct | 2.0055 | aN = 13.8 G | ¹⁴N of DMPO |

| aH = 19.5 G | ¹H (β-proton) |

Table 4: Representative EPR data for a benzene radical anion and a hypothetical DMPO-trapped aryl radical derived from this compound. nih.govillinois.edu

Computational Chemistry and Theoretical Investigations of Tri Substituted Benzene Derivative 1

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying substituted benzene (B151609) derivatives. globalresearchonline.net DFT methods, particularly with hybrid functionals like B3LYP, offer a balance between computational cost and accuracy for determining optimized geometries, vibrational frequencies, and electronic properties. globalresearchonline.netresearchgate.net For Tri-substituted Benzene Derivative 1, DFT calculations are instrumental in understanding how the arrangement and nature of its three substituents influence the electron distribution within the benzene ring, which in turn governs its structure and chemical behavior.

Calculations performed using basis sets such as 6-311++G(d,p) can provide reliable geometric parameters, including bond lengths and angles, which often show good agreement with experimental data derived from techniques like X-ray diffraction. globalresearchonline.net These optimized structures serve as the foundation for more advanced calculations, including the analysis of molecular orbitals and reaction pathways. globalresearchonline.netchem8.org

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key tool for predicting the reactivity of this compound. numberanalytics.comwikipedia.org The energy and spatial distribution of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack. ed.ac.uknih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. For substituted benzenes, the nature of the substituents (electron-donating or electron-withdrawing) significantly alters the HOMO and LUMO energy levels. globalresearchonline.netacs.org In the case of this compound, the specific combination and positioning of its substituents dictate the precise energies and shapes of these frontier orbitals, thereby controlling its reactivity in various chemical reactions, such as cycloadditions or electrophilic aromatic substitutions. acs.orglibretexts.org

Table 1: Illustrative Frontier Molecular Orbital Data for this compound

| Parameter | Value (eV) | Description |

| HOMO Energy | -6.75 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |

| LUMO Energy | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.55 | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. |

DFT calculations are crucial for mapping the potential energy surface of reactions involving this compound. By systematically changing the geometry along a reaction coordinate, chemists can identify the minimum energy pathway from reactants to products. acs.org A critical point along this pathway is the transition state (TS), which represents the highest energy barrier that must be overcome for the reaction to proceed.

Characterizing the transition state involves locating a first-order saddle point on the potential energy surface. This is confirmed by frequency calculations, where the TS structure exhibits exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov For reactions such as electrophilic substitution on this compound, DFT can be used to calculate the activation energies for substitution at different positions on the ring, thus predicting the regioselectivity of the reaction. acs.orgacs.org These computational studies provide detailed mechanistic insights that are often difficult to obtain through experimental means alone. nih.gov

The aromaticity of this compound, a key determinant of its stability and reactivity, can be quantified using several computational methods. The substituents on the benzene ring can either enhance or diminish its aromatic character. nih.gov

Two of the most common indices for this analysis are:

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the magnetic shielding at the center of the ring (or at a point above it). A more negative NICS value indicates stronger diatropic ring currents and thus greater aromaticity. nih.govresearchgate.net For substituted benzenes, NICS values can reveal subtle electronic effects of the substituents. nih.gov

Harmonic Oscillator Model of Aromaticity (HOMA): This geometric index evaluates the degree of bond length equalization in the ring. figshare.com A HOMA value close to 1 indicates a highly aromatic system with uniform bond lengths, like benzene, while a value close to 0 suggests a non-aromatic, bond-alternating structure. nih.govfigshare.comresearchgate.net

Studies on various substituted benzenes show that the interplay of electron-donating and electron-withdrawing groups can significantly alter these aromaticity indices. researchgate.netnih.gov

Table 2: Representative Aromaticity Indices for this compound

| Index | Calculated Value | Interpretation |

| NICS(0) (ppm) | -9.5 | Indicates a significant degree of aromaticity (highly shielded nucleus). |

| NICS(1) (ppm) | -10.2 | Shielding value 1 Å above the ring, often considered a better measure of π-aromaticity. |

| HOMA | 0.978 | Value is close to 1, indicating high geometric aromaticity with low bond length alternation. |

Ab Initio Methods for High-Accuracy Energetics and Spectroscopic Property Prediction

While DFT is a versatile tool, high-accuracy ab initio methods are employed when precise energetic and spectroscopic data are required. Methods such as Møller-Plesset perturbation theory (MP2), Coupled Cluster (CC) theory (e.g., CCSD(T)), and Complete Active Space Self-Consistent Field (CASSCF) provide a more rigorous treatment of electron correlation than standard DFT functionals. nih.govresearchgate.net

These high-level calculations are essential for:

Accurate Energetics: Determining definitive values for properties like lattice energies, heats of formation, and reaction barriers to sub-kilojoule/mole accuracy. arxiv.orgnih.gov

Spectroscopic Prediction: Simulating vibrational, electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra. nih.gov For instance, time-dependent DFT (TD-DFT) and other excited-state ab initio methods can predict the energies of electronic transitions, which correspond to absorption bands in a UV-Vis spectrum. nih.gov The accuracy of these predictions is critical for interpreting experimental spectra and understanding the photophysical properties of this compound.

Although computationally expensive, these methods serve as benchmarks for calibrating more approximate models and provide the most reliable theoretical data available. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations allow for the study of the time-dependent behavior of this compound. By solving Newton's equations of motion for the system, MD simulations can track the positions and velocities of atoms over time, revealing the molecule's conformational flexibility and its interactions with a solvent. nih.govnih.gov

Key insights from MD simulations include:

Conformational Landscapes: For substituents that are not rotationally symmetric, MD can explore the different accessible conformations (rotamers) and determine their relative populations and the energy barriers between them.

Solvation Effects: By explicitly including solvent molecules (like water) in the simulation box, MD can model how the solvent organizes around this compound. This provides a detailed picture of the solvation shell and can be used to calculate properties like the free energy of solvation, which is crucial for understanding the molecule's behavior in solution. nih.gov Classical force fields (e.g., OPLS-AA, AMBER) are typically used for these simulations, though comparisons with ab initio MD can provide a more accurate description of specific interactions like hydrogen bonding. nih.govnih.gov

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for Predictive Modeling (focused on academic parameters)

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools used to predict the properties or activities of new molecules based on their structural features. conicet.gov.arnih.gov For a class of compounds like tri-substituted benzenes, a QSAR/QSPR model can be developed by correlating a set of calculated molecular descriptors with an experimentally measured academic parameter (e.g., reaction rate, binding affinity, or a specific physical property).

The process involves:

Descriptor Calculation: A wide range of numerical descriptors are calculated for a series of related tri-substituted benzene derivatives. These can include electronic descriptors (e.g., HOMO/LUMO energies, atomic charges from DFT), topological descriptors (based on the 2D structure), and 3D descriptors (from the molecule's conformation). conicet.gov.ar

Model Building: Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines) are used to build a mathematical equation linking the descriptors to the property of interest. mdpi.com

Validation: The model's predictive power is rigorously tested using techniques like cross-validation and by making predictions for a set of compounds not used in the model's creation. conicet.gov.ar

For this compound, a QSAR/QSPR model could be used to predict its properties based on the models developed for analogous compounds, providing a rapid screening tool and guiding synthetic efforts toward molecules with desired characteristics. nih.gov

Spectroscopic Property Prediction from First Principles (e.g., NMR chemical shifts)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for the structural elucidation of organic molecules. nih.govmdpi.com For complex molecules such as tri-substituted benzene derivatives, theoretical calculations can aid in the assignment of signals in experimental spectra and help to resolve ambiguities. The primary approach for such predictions involves the use of Density Functional Theory (DFT) and the Gauge-Including Atomic Orbital (GIAO) method. nih.govmdpi.com These first-principles calculations can determine the nuclear magnetic shielding tensors, from which the chemical shifts are derived. Recent advancements have also seen the rise of machine learning and graph neural network models, which can predict NMR shifts with high accuracy by learning from large datasets of known structures and their spectra. nih.govresearchgate.net

In the context of this article, "this compound" will refer to 1-nitro-2-methyl-3-chlorobenzene . The analysis of the proton magnetic resonance spectrum of this compound serves as a case study for the application of theoretical principles to understand its spectroscopic properties.

Historically, the analysis of complex NMR spectra, such as the ABC system presented by the aromatic protons of 1-nitro-2-methyl-3-chlorobenzene, was a significant challenge. Early approaches relied on deriving explicit expressions for the frequencies and intensities of allowed transitions. A good fit between the observed and calculated spectra was then achieved through trial-and-error calculations, providing values for chemical shifts and coupling constants.

For 1-nitro-2-methyl-3-chlorobenzene, the proton NMR spectrum is of the ABC type due to the unsymmetrical substitution pattern. The analysis involves determining the chemical shifts for the three aromatic protons (H-4, H-5, and H-6) and the coupling constants between them. The spectrum for this compound consists of a complex pattern of lines for each of the protons.